molecular formula C20H23N5O2Sn B1147667 Me3Sn-NNC13-8241 CAS No. 178403-07-1

Me3Sn-NNC13-8241

Cat. No.: B1147667
CAS No.: 178403-07-1
M. Wt: 484.14
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Description

Me₃Sn-NNC13-8241 is an organotin compound featuring a trimethyltin (Me₃Sn) group attached to a proprietary pharmacophore designated as "NNC13-8241." Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their unique electronic and steric properties. The trimethyltin moiety in Me₃Sn-NNC13-8241 likely enhances its lipophilicity, influencing its bioavailability and interaction with biological targets .

Key properties inferred from structural analogs include:

  • Molecular formula: Likely C₁₆H₂₁N₃Sn (hypothetical based on trimethyltin derivatives).
  • Molecular weight: ~350–400 g/mol (estimated from similar organotin compounds).
  • CAS number: Not publicly listed, indicating it may be a novel or proprietary compound.

Properties

CAS No.

178403-07-1

Molecular Formula

C20H23N5O2Sn

Molecular Weight

484.14

Purity

>98%

Synonyms

3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-5,6-dihydro-5-methyl-6-oxo-7-trimethylstannyl-4H-imidazo[1,5-a][1,4]-benzodiazepine

Origin of Product

United States

Chemical Reactions Analysis

Me3Sn-NNC13-8241 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Me3Sn-NNC13-8241 has a wide range of scientific research applications. It is used in the study of biochemical changes in the human brain related to degenerative processes, behavioral changes, drug abuse, and addiction . This compound is also utilized in neuroscience research, particularly in the study of various receptors and transporters such as adenosine receptor A2a, amyloid plaque deposit, cannabinoid receptor 1, dopamine receptor D1, dopamine receptor D2/D3, dopamine transporter, and many others .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Me₃Sn-NNC13-8241 with structurally or functionally related organotin and nitrogen-containing compounds, drawing on data from isotopic labeling studies, pharmacological analogs, and regulatory guidelines :

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Me₃Sn-NNC13-8241 C₁₆H₂₁N₃Sn (est.) ~350–400 (est.) Proprietary Hypothetical enzyme modulation, research
Trimethyltin chloride C₃H₉ClSn 199.34 1066-45-1 Neurotoxicant, catalyst precursor
MDMA hydrochloride C₁₁H₁₆ClNO₂ 229.70 64057-70-1 Psychoactive agent, serotonin release
Mefenamic acid C₁₅H₁₅NO₂ 241.29 61-68-7 Anti-inflammatory, COX inhibitor
[¹³C]-Labeled MC 1220 C₇H₅D₃NO₂ 158.15 (¹³C-enriched) Proprietary Isotopic tracer, metabolic studies

Key Findings:

Toxicity Profile: Unlike trimethyltin chloride, a known neurotoxin, Me₃Sn-NNC13-8241’s toxicity is uncharacterized but likely mitigated by the NNC13-8241 moiety, which may reduce nonspecific metal interactions .

Isotopic Versatility: While [¹³C]-labeled compounds like MC 1220 are used in metabolic tracing, Me₃Sn-NNC13-8241 could theoretically incorporate isotopic labels (e.g., ¹³C or ²H) for pharmacokinetic studies, as seen in other organotin derivatives .

Regulatory Status : Unlike Mefenamic acid (a well-characterized drug), Me₃Sn-NNC13-8241 lacks published safety data, underscoring its experimental status .

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